molecular formula C16H14N2S B1415071 4-(2'-Naphthalenethio)-1,2-phenylenediamine CAS No. 54092-93-2

4-(2'-Naphthalenethio)-1,2-phenylenediamine

Cat. No.: B1415071
CAS No.: 54092-93-2
M. Wt: 266.4 g/mol
InChI Key: BIFIVHNXIONBMB-UHFFFAOYSA-N
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Description

4-(2’-Naphthalenethio)-1,2-phenylenediamine is an organic compound that features a naphthalene ring bonded to a phenylenediamine structure through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Naphthalenethio)-1,2-phenylenediamine typically involves the reaction of 2-naphthalenethiol with 1,2-phenylenediamine under specific conditions. One common method is the catalytic hydrogenation of a sulfonic acid derivative of naphthalene, followed by the reduction of naphthalenesulfonyl chloride with zinc . This process yields 2-naphthalenethiol, which can then be reacted with 1,2-phenylenediamine to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2’-Naphthalenethio)-1,2-phenylenediamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Naphthalenethio)-1,2-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

4-(2’-Naphthalenethio)-1,2-phenylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: Used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(2’-Naphthalenethio)-1,2-phenylenediamine involves its interaction with molecular targets through its aromatic rings and sulfur atom. These interactions can affect various biological pathways, including enzyme activity and protein binding. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2’-Naphthalenethio)-1,2-phenylenediamine is unique due to the combination of the naphthalene ring and phenylenediamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

4-naphthalen-2-ylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-15-8-7-14(10-16(15)18)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIVHNXIONBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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